molecular formula C23H23N3OS B11415327 8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11415327
M. Wt: 389.5 g/mol
InChI Key: HHDBAMGZJYSNFS-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.

Preparation Methods

The synthesis of 8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, a primary amine, and a compound containing an active hydrogen atom. In this case, the reaction of cyanothioacetamide with aromatic aldehydes, formaldehyde, and primary amines yields the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

Scientific Research Applications

8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the heterocyclic ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines, such as:

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3OS/c1-16-8-10-19(11-9-16)20-12-22(27)26-14-25(15-28-23(26)21(20)13-24)17(2)18-6-4-3-5-7-18/h3-11,17,20H,12,14-15H2,1-2H3

InChI Key

HHDBAMGZJYSNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C(C)C4=CC=CC=C4

Origin of Product

United States

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